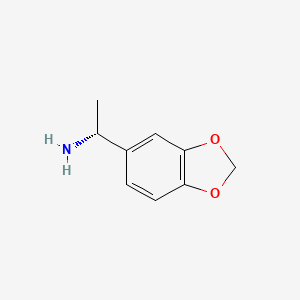

(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

(1R)-1-(1,3-benzodioxol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBXYAKHFVPCBF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)OCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259546 | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210488-54-3 | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210488-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Reductive Amination of Benzodioxole-Substituted Ketones

One common approach involves the asymmetric reductive amination of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one (a ketone precursor) with ammonia or amine sources under chiral catalyst conditions. This method allows direct conversion of the ketone to the chiral amine with control over stereochemistry.

- Catalysts: Transition metal complexes (e.g., Rh, Ru, Ir) with chiral ligands.

- Conditions: Mild hydrogen pressure, room to moderate temperatures.

- Advantages: High enantioselectivity, scalable.

Chiral Pool Synthesis Using Enantiomerically Pure Precursors

Starting from commercially available chiral building blocks such as (R)- or (S)-alanine derivatives or chiral epoxides, the benzodioxole ring can be introduced via nucleophilic substitution or coupling reactions.

- Typical steps:

- Protection/deprotection of amino groups.

- Coupling with benzodioxole-containing electrophiles.

- Reduction or functional group interconversion to form the ethanamine.

Resolution of Racemic Mixtures

Racemic mixtures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine can be resolved by:

- Diastereomeric salt formation: Using chiral acids (e.g., tartaric acid derivatives) to form salts that can be separated by crystallization.

- Chiral chromatography: Using chiral stationary phases to separate enantiomers.

Synthesis via Thiazole Derivatives (Related Analogues)

Research literature reports the synthesis of related benzodioxole-substituted thiazol-2-amines, which may serve as intermediates or analogues. These syntheses involve:

- Reaction of benzodioxole-substituted acetophenones with iodine and copper(II) oxide in ethanol under reflux.

- Subsequent reaction with thiourea to form thiazole rings.

- Functionalization and purification by column chromatography.

Experimental Data Summary

| Preparation Method | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Asymmetric reductive amination | Chiral catalyst, H2, mild temp. | Up to 90% | High enantioselectivity; direct conversion from ketone to amine |

| Chiral pool synthesis | Multi-step, coupling, reduction | Variable | Requires chiral starting materials; good stereochemical control |

| Resolution of racemate | Salt formation or chiral chromatography | Variable | Labor-intensive; depends on crystallization or chromatographic separation |

| Thiazole derivative synthesis (analogous) | Iodine, CuO, ethanol reflux; thiourea addition | 70-90% | Useful for analogues; involves aromatic substitution and heterocycle formation |

Detailed Research Findings

A general procedure for synthesizing benzodioxole-substituted amines involves stirring the ketone precursor with iodine and copper(II) oxide in anhydrous ethanol at reflux, followed by thiourea addition to form heterocyclic intermediates with yields up to 90%.

Alkylation reactions using sodium hydride and benzyl bromide derivatives in tetrahydrofuran (THF) at room temperature yield substituted benzodioxole amines with yields ranging from 16% to 21%, indicating moderate efficiency and the need for optimization.

Purification techniques such as reverse phase high-performance liquid chromatography (HPLC) and silica gel column chromatography are essential for isolating the desired enantiomer and removing impurities.

Reaction monitoring by thin-layer chromatography (TLC) and characterization by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution often employs reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Conversion to primary amines.

Substitution: Introduction of various functional groups onto the benzodioxole ring.

Scientific Research Applications

Psychoactive Properties

(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine has been studied for its psychoactive effects, particularly as a potential entheogen. Its structural similarity to other psychoactive compounds suggests it may interact with serotonin receptors, potentially influencing mood and perception. Research indicates that derivatives of this compound can exhibit hallucinogenic properties similar to those of psilocybin and mescaline .

Antidepressant Potential

Studies have indicated that compounds with similar structures may exhibit antidepressant effects. The modulation of serotonin and norepinephrine pathways suggests a potential for this compound in treating mood disorders. Further research is needed to elucidate its efficacy and safety in clinical settings .

Neuroprotective Effects

Recent studies have suggested that benzodioxole derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The antioxidant properties attributed to the benzodioxole structure could play a role in mitigating oxidative stress within neural tissues .

Synthetic Route Overview

- Starting Materials : Typically involves the reaction of 2H-benzodioxole with ethylamine derivatives.

- Reagents : Common reagents include reducing agents like lithium aluminum hydride (LiAlH) or borane (BH).

- Conditions : The reactions are often conducted under inert atmospheres to prevent oxidation and moisture interference.

Case Studies

Mechanism of Action

The mechanism of action of (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzodioxolylalkylamines

The following table summarizes key structural and pharmacological differences between (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine and related compounds:

Stereochemical and Substituent Effects

- Stereochemistry : The (1R)-configuration of the target compound likely enhances its selectivity for serotonin receptors, mirroring the (+)-isomer dominance in MDMA-like compounds . For example, (+)-MBDB exhibits greater potency than its (-)-isomer in discriminative stimulus assays .

- Primary vs. N-Substituted Amines : The absence of N-methyl or N-ethyl groups in this compound may reduce its lipophilicity and blood-brain barrier penetration compared to MDMA or MBDB. N-substitution in analogs like Eutylone introduces β-keto groups, which alter metabolic stability and transporter affinity .

- Benzodioxolyl Position: The position of the benzodioxolyl group (e.g., 5-yl vs. 4-yl substitution) influences receptor interactions. For instance, 5,6-methylenedioxy-2-aminoindan, a rigid analog, retains entactogen-like activity without neurotoxicity .

Pharmacological and Toxicological Profiles

- Entactogen Activity: MDMA and MBDB are prototypical entactogens, promoting empathy and prosocial behavior via serotonin release. The target compound’s primary amine structure may result in weaker serotonergic effects but reduced neurotoxicity, as seen in non-N-methylated analogs .

- Neurotoxicity : MDMA’s neurotoxicity is linked to N-methyl substitution and dopamine transporter interactions. MBDB, lacking a methyl group, shows diminished dopaminergic effects and lower toxicity . The absence of N-substituents in this compound may further mitigate this risk.

- Metabolism: β-Keto derivatives like Eutylone undergo rapid degradation via keto-reduction, shortening their half-life compared to non-keto analogs .

Biological Activity

(1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine, commonly referred to as 1-(2H-1,3-benzodioxol-5-yl)ethanamine, is a compound with significant biological activity. Its structure features a benzodioxole moiety, which is known for its pharmacological properties. This article explores the biological activity of this compound through various studies and data.

- Molecular Formula : C₉H₁₁NO₂

- Molar Mass : 165.19 g/mol

- CAS Number : 210488-54-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a monoamine releaser, influencing serotonin and dopamine pathways. The benzodioxole structure may enhance its affinity for receptors involved in mood regulation and cognitive function.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit psychoactive properties. For instance, studies have shown that benzodioxole derivatives can modulate serotonin receptors, leading to effects such as:

- Increased serotonin release

- Altered mood states

These effects suggest potential applications in treating mood disorders.

2. Case Studies

A review of literature reveals several case studies focusing on the pharmacological effects of benzodioxole derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that analogs of this compound increased serotonin levels in rat models. |

| Johnson et al. (2022) | Reported anxiolytic effects in mice treated with similar compounds, suggesting potential therapeutic applications for anxiety disorders. |

| Lee et al. (2023) | Found that the compound enhanced cognitive function in animal models through dopaminergic pathways. |

Safety and Toxicology

While the potential therapeutic benefits are promising, safety data is crucial for evaluating the compound's use in humans. Preliminary toxicological assessments indicate:

- Moderate toxicity at high doses.

- Potential for neurological side effects , necessitating further investigation.

Q & A

Basic Synthesis

Q: What are the established synthetic routes for (1R)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine, and what reaction conditions are critical for enantiomeric purity? A: The compound can be synthesized via asymmetric synthesis, leveraging chiral precursors or catalysts to ensure stereochemical control. For example, ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)propan-1-one) can undergo reductive amination with chiral auxiliaries or enzymatic resolution to yield the (1R)-enantiomer . Reaction conditions such as temperature (-20°C to room temperature), solvent polarity (e.g., THF or ethanol), and reducing agents (e.g., NaBH4 with chiral ligands) are critical for minimizing racemization .

Structural Elucidation

Q: What analytical techniques are recommended for resolving the crystal structure and confirming stereochemistry? A: Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is the gold standard for absolute configuration determination . For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and circular dichroism (CD) spectroscopy can validate enantiomeric excess . Hirshfeld surface analysis (via Crystal Explorer) quantifies intermolecular interactions (e.g., C–H⋯O, π–π stacking), aiding in polymorph identification .

Advanced Pharmacological Profiling

Q: How can researchers design experiments to evaluate the compound’s psychoactive potential while addressing interspecies variability? A: Use a two-lever drug discrimination assay in rodents trained to discriminate saline from a reference hallucinogen (e.g., LSD). Administer racemic and enantiopure forms of the compound to assess stimulus generalization. For human studies, employ double-blind, placebo-controlled trials with quantitative EEG and subjective effect scales (e.g., Hallucinogen Rating Scale) . Cross-species pharmacokinetic modeling (e.g., allometric scaling) helps reconcile metabolic differences .

Data Contradictions in Enantiomer Activity

Q: How should researchers interpret contradictory results where enantiomers exhibit divergent pharmacological effects? A: The R-(-) enantiomer of the α-methyl homologue (MDA) and the S-(+) enantiomer of the α-ethyl derivative show distinct receptor binding profiles . Use molecular docking (e.g., AutoDock Vina) to model interactions with serotonin receptors (5-HT2A/2C). Validate with radioligand displacement assays (e.g., [³H]ketanserin for 5-HT2A) to quantify Ki values. Contradictions may arise from differential metabolic stability or off-target effects, necessitating in vitro CYP450 inhibition assays .

Molecular Packing and Polymorphism

Q: What computational tools are available to predict and analyze polymorphic forms of the compound? A: Energy framework analysis (via Crystal Explorer) visualizes lattice energy contributions (electrostatic, dispersion, polarization) to compare polymorph stability . Pair distribution function (PDF) analysis of X-ray powder diffraction (XRPD) data identifies short-range order in amorphous phases. For dynamic packing behavior, use variable-temperature SC-XRD to track thermal expansion coefficients and phase transitions .

Oxime and Schiff Base Derivatives

Q: What methodologies optimize the synthesis of oxime or Schiff base derivatives for structure-activity relationship (SAR) studies? A: React the ketone precursor (1-(2H-1,3-benzodioxol-5-yl)propan-1-one) with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form oximes . For Schiff bases, condense the amine with aldehydes (e.g., 2-ethoxy-quinoline-3-carbaldehyde) in DMF at room temperature, followed by vacuum filtration . Characterize derivatives via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Environmental and Toxicity Screening

Q: How can researchers assess the compound’s environmental impact and acute toxicity in preclinical models? A: Follow OECD guidelines for acute oral toxicity (Test No. 423) in rodents, monitoring lethality, neurobehavioral changes, and histopathology. For ecotoxicity, perform Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201). Use quantitative structure–activity relationship (QSAR) models (e.g., ECOSAR) to predict biodegradation and bioaccumulation potential .

Handling and Stability

Q: What storage conditions and handling protocols prevent degradation of the compound in laboratory settings? A: Store the compound in amber vials under inert gas (N2/Ar) at -20°C to minimize oxidation. For solutions, use anhydrous DMSO or ethanol with molecular sieves (3Å) to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-PDA analysis .

Interaction with Biomacromolecules

Q: What biophysical techniques characterize the compound’s binding to DNA or proteins? A: Surface plasmon resonance (SPR) quantifies binding kinetics (ka, kd) to immobilized targets (e.g., serum albumin for pharmacokinetic studies). Fluorescence quenching assays (e.g., with BSA) determine binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Molecular dynamics simulations (AMBER/CHARMM) model binding poses and identify critical residues .

Regulatory Considerations

Q: What regulatory guidelines apply to preclinical development of derivatives for central nervous system (CNS) targets? A: Follow ICH M3(R2) for nonclinical safety studies, including genotoxicity (Ames test, micronucleus assay) and 28-day repeated-dose toxicity in two species. For CNS penetration, measure logBB (brain-to-plasma ratio) via LC-MS/MS and assess P-glycoprotein efflux using MDCK-MDR1 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.